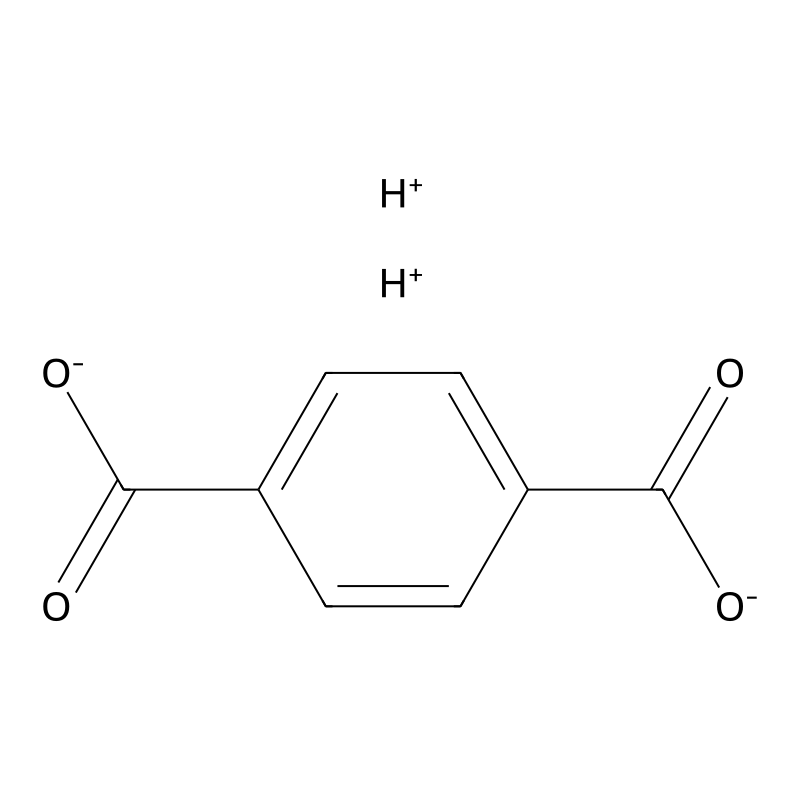

Terephthalic Acid

C8H6O4

C6H4(COOH)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H6O4

C6H4(COOH)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies

Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0

In water, 15 mg/L at 20 °C

0.015 mg/mL at 20 °C

Solubility in water, g/100ml at 20Â °C: 0.28

Synonyms

Canonical SMILES

Terephthalic acid (TPA), or 1,4-benzenedicarboxylic acid, is a highly symmetric, para-substituted aromatic dicarboxylic acid that serves as the foundational building block for high-performance polyesters and advanced crystalline frameworks. From a procurement and materials engineering perspective, TPA is defined by its rigid linear geometry, extreme thermal stability (subliming above 300 °C without melting), and exceptionally low solubility in standard organic solvents. This para-linkage allows for tight, highly ordered molecular packing in downstream applications, making high-purity TPA (PTA) the indispensable precursor for manufacturing semi-crystalline polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and ultra-stable metal-organic frameworks (MOFs) [1].

Generic substitution of terephthalic acid with its structural isomers—isophthalic acid (meta-substituted) or phthalic acid (ortho-substituted)—results in catastrophic loss of material performance in structural applications. The 1,3- or 1,2-linkages introduce severe steric kinks into polymer backbones and coordination networks, preventing the linear chain packing required for crystallization and high melting points. Consequently, substituting TPA with isophthalic acid yields entirely amorphous materials with drastically lower thermal stability. Furthermore, while dimethyl terephthalate (DMT) is a chemically viable in-class substitute for PET synthesis, TPA is overwhelmingly prioritized in modern procurement because direct esterification of TPA eliminates the need for complex methanol recovery systems, offering faster reaction kinetics and superior process economics [1].

Impact of Para- vs. Meta-Substitution on Polyester Crystallinity

The geometric linearity of TPA is the sole driver of PET's semi-crystalline nature. When polymerized with ethylene glycol, TPA yields a polymer with a high melting point (Tm) of approximately 250–260 °C. In direct contrast, substituting TPA with isophthalic acid (IPA) disrupts chain regularity. Studies show that incorporating just 15 mol% IPA lowers the melting point by 20 °C, and utilizing >25% IPA results in a completely amorphous copolyester with no measurable melting point and a glass transition temperature (Tg) reduced to ~75 °C [1].

| Evidence Dimension | Polymer Melting Point (Tm) |

| Target Compound Data | ~250–260 °C (100% TPA-based PET) |

| Comparator Or Baseline | Amorphous / No clear Tm (>25% IPA-based PEI) |

| Quantified Difference | >180 °C difference in thermal transition capability |

| Conditions | Melt polycondensation with ethylene glycol |

Buyers must specify TPA to achieve the semi-crystalline structural integrity and thermal resistance required for engineering plastics, fibers, and rigid packaging.

Process Efficiency in PET Manufacturing: TPA vs. DMT

Historically, PET was produced via the transesterification of dimethyl terephthalate (DMT). However, purified TPA (PTA) has largely replaced DMT due to superior reaction kinetics and byproduct profile. Direct esterification of TPA with ethylene glycol at 240–260 °C proceeds with faster reaction kinetics than the DMT route and yields water as a benign byproduct rather than toxic methanol. This eliminates the capital expenditure associated with methanol recovery and distillation columns, allowing for higher throughput and lower operational costs in continuous polymerization plants [1].

| Evidence Dimension | Byproduct generation and process kinetics |

| Target Compound Data | Faster direct esterification yielding H2O byproduct |

| Comparator Or Baseline | Slower transesterification yielding CH3OH byproduct (DMT) |

| Quantified Difference | Elimination of methanol recovery cycle and improved reaction rate |

| Conditions | Industrial PET synthesis at 240–280 °C |

Procurement of PTA over DMT directly reduces plant capital costs, simplifies environmental compliance, and accelerates batch cycle times.

Preservation of Crystalline Porosity in UiO-66 Synthesis

In the synthesis of zirconium-based MOFs (UiO-66), TPA acts as a linear bidentate linker that builds a robust, highly porous fcu-topology. Synthesizing UiO-66 with pure TPA yields a BET surface area of approximately 1100–1200 m2/g. Attempting to substitute TPA with the bent isophthalic acid (IPA) ligand disrupts the long-range framework connectivity. Research demonstrates that replacing >75% of TPA with IPA leads to severe amorphization, structural collapse, and a near-total loss of microporosity, rendering the material useless for gas storage or catalysis[1].

| Evidence Dimension | BET Surface Area and Framework Topology |

| Target Compound Data | ~1110 m2/g with intact fcu-topology (100% TPA) |

| Comparator Or Baseline | Amorphization and severe porosity loss (>75% IPA substitution) |

| Quantified Difference | Complete preservation vs. total collapse of crystalline porosity |

| Conditions | Solvothermal synthesis of Zr-MOF (UiO-66) |

For advanced materials procurement, TPA is strictly required to maintain the rigid coordination geometry that gives MOFs their ultra-high surface area.

Extreme Insolubility as a Vector for High-Purity Separation

The rigid, highly symmetric structure of TPA results in exceptionally strong intermolecular hydrogen bonding and crystal lattice energy, making it highly insoluble in most common solvents at room temperature. For instance, at 25 °C, isophthalic acid is approximately 15 times more soluble in methanol than TPA. This stark differential solubility is exploited in industrial purification workflows, allowing TPA to be easily precipitated and separated from meta- and ortho-isomer impurities, ensuring the ultra-high purity (>99.9%) required for polymer-grade PTA [1].

| Evidence Dimension | Relative Solubility in Methanol at 25 °C |

| Target Compound Data | Extremely low solubility (Baseline 1x) |

| Comparator Or Baseline | ~15x higher solubility (Isophthalic Acid) |

| Quantified Difference | 15-fold difference in solvent affinity |

| Conditions | Methanol solvent at 25 °C |

The distinct insolubility of TPA simplifies downstream crystallization and separation, ensuring buyers receive the ultra-pure precursor necessary for defect-free polymerization.

High-Strength Semi-Crystalline Polyesters (PET/PBT)

Directly utilizing TPA's para-linkage to manufacture polymers with high melting points (250-260 °C) for use in engineering plastics, textile fibers, and rigid packaging, where amorphous isophthalate substitutes would fail structurally [1].

Direct Esterification Continuous Polymerization Lines

Procuring PTA instead of DMT to leverage faster reaction kinetics and eliminate methanol byproduct recovery, optimizing plant economics and throughput [1].

Ultra-High Surface Area Metal-Organic Frameworks

Serving as the mandatory rigid linear linker in the synthesis of robust Zr-MOFs (like UiO-66) for gas separation and catalysis, where bent isomers cause catastrophic framework collapse [1].

High-Purity Precursor Supply Chains

Utilizing the extreme insolubility of TPA to achieve >99.9% purity via selective precipitation, ensuring defect-free downstream manufacturing in sensitive electronic or optical polymer applications [1].

Physical Description

Pellets or Large Crystals; Liquid; Dry Powder

White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline]

Solid

WHITE CRYSTALLINE POWDER.

White powde

Color/Form

White crystals or powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

>572 °F (sublimes)

Flash Point

500 °F (260 °C) (Open cup)

260Â °C

Heavy Atom Count

Density

Specific gravity = 1.522 at 25 °C

Relative density (water = 1): 1.51

1.51

LogP

log Kow = 2.00

2.00

1.96

Decomposition

Melting Point

427 °C (sealed tube)

> 300 °C

sublimes

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 817 of 1033 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 216 of 1033 companies with hazard statement code(s):;

H315 (99.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C

Vapor pressure = 0.097 kPa at 250 °C

6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/

Vapor pressure, Pa at 20Â °C:

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Terephthalic acid is absorbed from the gastrointestinal tract and is excreted in the urine apparently unchanged. Dermal or ocular absorption is negligible.

The pharmacokinetics of (14)C terephthalic acid were determined in Fischer-344 rats after iv and oral administration. After iv injection, the plasma concentration-time data were fitted with a three-compartment pharmacokinetic model. The average terminal half-life in 3 rats was 1.2 + or - 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 + or - 0.3 l/kg. Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of (14)C TPA or absorption from the gut may have been partially rate limiting. Recovery of (14)C TPA in the urine following a bolus iv dose was 101 + or - 8%, indicating essentially complete urinary excretion of the compound. No evidence of metabolism of (14)C TPA was obtained by analysis of urine by high-performance liquid chromatography. (14)C TPA was transported to the fetus after administration of the compound to pregnant rats; the concentrations in fetal tissues were low relative to the corresponding maternal tissues. Neonatal rats exposed to 5% TPA in the diet of their dams did not develop calculi until the onset of self-feeding. TPA was rapidly excreted into urine after administration to rats, and excretory mechanisms in the dam provided an effective mechanism of defense against TPA-induced urolithiasis in neonatal rats.

By use of the Sperber in vivo chicken preparation method, infusion of radiolabeled terephthalic acid ([14C]TPA) into the renal portal circulation revealed a first-pass excretion of the unchanged compound into the urine. This model was utilized further to characterize the excretory transport of [14C]TPA and provide information on the structural specificity in the secretion of dicarboxylic acids. At an infusion rate of 0.4 nmol/min. 60% of the [14C]TPA which reached the kidney was directly excreted. An infusion rate of 3 or 6 mumol/min resulted in complete removal of [14C]TPA by the kidney. These results indicate that TPA is both actively secreted and actively reabsorbed when infused at 0.4 nmol/min and that active reabsorption is saturated with the infusion of TPA at higher concentrations. The secretory process was saturated with the infusion of TPA at 40 mumol/mn. The excretory transport of TPA was inhibited by the infusion of probenecid, salicylate, and m-hydroxybenzoic acid, indicating that these organic acids share the same organic anion excretory transport process. m-Hydroxybenzoic acid did not alter the simultaneously measured excretory transport of p-aminohippuric acid (PAH), suggesting that there are different systems involved in the secretion of TPA and PAH. The structural specificity for renal secretion of dicarboxylic acids was revealed by the use of o-phthalic acid and m-phthalic acid as possible inhibitors of TPA secretion. m-Phthalate, but not o-phthalate, inhibited TPA excretory transport, indicating that there is some specificity in the renal secretion of carboxy-substituted benzoic acids. TPA was actively accumulated by rat and human cadaver renal cortical slices.

(14)C-Labeled terephthalic acid may be both secreted and reabsorbed by the nephron, and when infused at 3 or 6 umol/min its excretion efficiency is comparable to that of p-aminohippuric acid and tetraethylammonium.

Metabolism Metabolites

No evidence of metabolism of (14)C TPA was obtained by analysis of urine by high-performance liquid chromatography /following an iv dose to Fischer-344 rats/.

Wikipedia

Biological Half Life

The pharmacokinetics of (14)C labeled terephthalic acid were determined in Fischer 344 rats after iv and oral administration. After iv injection, the plasma concentration-time data were fitted using a 3-compartment pharmacokinetic model. The avg terminal half-life in rats was 1.2 hr and the average volume of distribution in the terminal phase was 1.3 L/kg.

(14)C-Terephthalic acid has a short elimination half-life (approximately 60-100 minutes) in the plasma; however, the apparent half-life was longer following administration by gavage.

Use Classification

Methods of Manufacturing

Produced commercially primarily by the Amoco process. Inhibition of the oxidation of the second methyl group of p-xylene is suppressed with the aid of added bromine-containing promoters as cocatalysts. ... The oxidation takes place in air and produces raw terephthalic acid, which is dissolved at high temperature under pressure in water, hydrated, and thus purified.

Prepared by oxidation of p-methylacetophenone.

(1) Oxidation of para-xylene or of mixed xylenes and other alkyl aromatics (phthalic anhydride); (2) reacting benzene and potassium carbonate over a cadmium catalyst.

Reacting carbon monoxide or methanol with toluene to form various intermediates which, upon oxidation, form terephthalic acid.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

All Other Basic Organic Chemical Manufacturing

Machinery Manufacturing

1,4-Benzenedicarboxylic acid: ACTIVE

US Capacity = 3.2X10+6 tons/yr including dimethyl ester (1978)

Analytic Laboratory Methods

Terephthalic acid detection in air by ultraviolet spectrophotometry.

Determination of phthalic acid derivations in color additives using spectrophotometric method.

Clinical Laboratory Methods

Storage Conditions

Interactions

... Chlorothiacide or dietary bicarbonate abolished terephthalic acid-induced urolithiasis in /male weanling Fisher 344 rats fed 4.0% terephthalic acid in diet for 2 weeks (postnatal days 28-42)/.

(14)C-labeled terephthalic acid may be both secreted and reabsorbed by the nephron, and when infused at 3 or 6 umol/min its excretion efficiency is comparable to that of p-aminohippuric acid and tetraethylammonium. Probenecid significantly inhibited the excretion of (14)C-labeled terephthalic acid. M-Hydroxybenzoic acid significantly decreased the excretion of (14)C-labeled terephthalic acid but was without any significant effect on the excretion of p-aminohippuric acid.

The joint injury actions and mechanisms of terephthalic acid (TPA), ethylene glycol (EG) and/or Dowtherm A (DOW): [SRP: a mixture of biphenyl and biphenyl oxide] on liver in rats were investigated. A subchronic toxicity study was designed by a 2(3) factorial method. Some enzymes, biochemical and morphologic indices reflecting the injury of liver were studied. The results showed that serum ALT and serum total bile acid (TBA) of rats in the combined intoxication groups were significantly higher than those in the groups with single toxic agent and control group. The results of factorial analysis showed that the joint action induced by TPA, EG and/or DOW were characterized as additive (TPA + EG), synergistic (EG + DOW), synergistic (TPA + DOW) and additive(TPA + EG + DOW) actions. The deduction was identified by morphologic observations.

To study injury of liver and kidney among the workers exposed to terephthalic acid(TPA), ethylene glycol(EG) and(or) dowtherm A(DOW), and research for early biological monitoring indexes. By using the method of occupational epidemiology, an investigation of industrial hygiene in a chemical fibre corporation was carried out and the changes of the liver and kidney functions were analyzed among the workers who had been exposed to TPA, EG, DOW.The values of serum gamma-glutamyl traspetidase(GGT) and total bile acid(TBA) in TPA + EG + DOW group men were (35.45 +/- 16.09) U/L, (10.29 +/- 6.76) umol/L respectively and the values of serum alanine transaminase(ALT) and TBA in TPA + EG + DOW group women were(30.68 +/- 8.58) U/L, (9.53 +/- 6.63) umol/L respectively, significantly higher than those in TPA, DOW and control groups(P < 0.05, P < 0.01). Compared with TPA, DOW and control groups, the values of urine N-acetyl-beta-D-glucosaminidase (NAG) and beta 2-2-microglobulim (beta 2-MG) in TPA + EG + DOW group of both men and women increased significantly(P < 0.05, P < 0.01), with (5.68 +/- 4.01) U/mmol Cr and (23.49 +/- 13.44) mg/mol Cr, and(6.68 +/- 4.68) U/mmol Cr and (22.80 +/- 13.00) mg/mol Cr, respectively. Analysis of regression indicated that both liver and renal injuries of the workers were evidently correlated with their exposure to TPA, EG and DOW after adjustment for the confounding factors such as sex, smoking, drinking, etc(P < 0.001). Based on available knowledge, it is reasonable to assume that the joint actions should be considered on the injury of liver and kidney caused by TPA, EG and(or) DOW among the workers. Serum ALT, GGT, TBA, urine NAG and beta 2-MG should be suggested as biomarkers for liver and kidney damage.